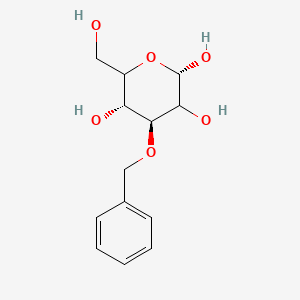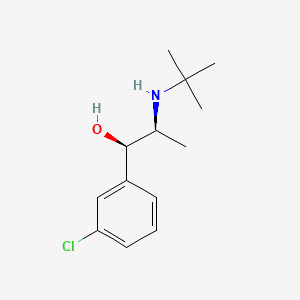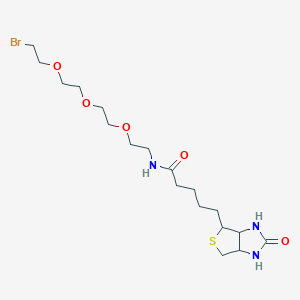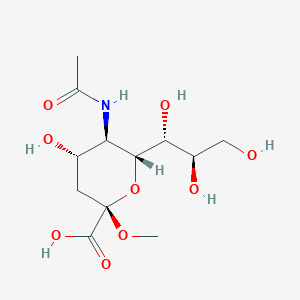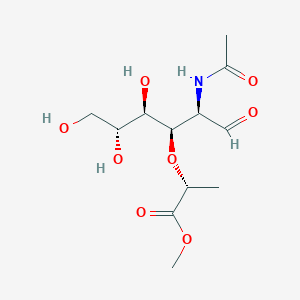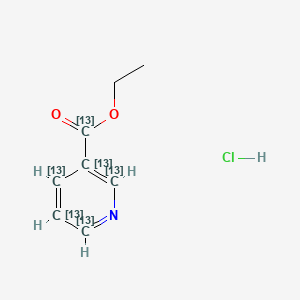
S-Nitroso-N-acetylpenicillamine
Descripción general
Descripción
S-Nitroso-N-acetylpenicillamine (SNAP) is an organosulfur compound and a derivative of penicillamine. It belongs to the family of nitroso compounds, which are known for their ability to bind to various biomolecules and form nitric oxide (NO) derivatives, such as S-nitrosothiols (SNOs). SNAP has been studied for its potential use in a variety of biological applications, including in vitro and in vivo experiments. In addition, SNAP has been investigated for its potential to modulate various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Vascular Smooth Muscle Modulation : SNAP acts as a vasodilator and inhibits mitogenesis and proliferation of vascular smooth muscle cells, suggesting a role in modulating vascular functions (Garg & Hassid, 1989).
Cell Membrane Interaction : SNAP has been observed to readily incorporate into lipid bilayer membranes, affecting the membrane's properties. This characteristic is significant in understanding its interactions at the cellular level (Nedeianu et al., 2004).
Antiviral Properties : SNAP demonstrated potential as an antiviral agent, specifically showing inhibitory effects on SARS coronavirus infection in vitro (Keyaerts et al., 2004).
Mechanistic Insights in Biological Systems : Investigations into SNAP's effects on various cell types, including fibroblasts and mesangial cells, provide insights into its mechanism of action, particularly in relation to nitric oxide generation (Garg & Hassid, 1990; Garg & Hassid, 1989).
Radiosensitization in Cancer Treatment : Studies have shown that SNAP can act as a radiosensitizer in hypoxic tumor cells, suggesting its potential application in cancer therapy (Janssens et al., 1999).
Vasodilation Mechanisms : Research on S-nitrosothiols, including SNAP, has provided valuable information on their vasodilatory effects and potential as therapeutic agents in vascular-related diseases (Kowaluk & Fung, 1990).
Application in Biomaterials : SNAP has been used to modify biomaterials, like fibrin, to create controlled nitric oxide releasing scaffolds. This has implications in tissue engineering and regenerative medicine (VanWagner et al., 2013).
Thermal Stability Studies : Investigations into the thermal stability of SNAP provide insight into its chemical properties, which is crucial for its storage and handling (Bainbrigge et al., 1997).
Pharmacological Development : Research into SNAP's synthesis and formulation into sustained release tablets expands its potential for therapeutic applications (De, 2003).
Regulation of Apoptosis in Smooth Muscle Cells : SNAP has been shown to induce apoptosis in smooth muscle cells, regulated by protein kinases, highlighting its potential role in cardiovascular therapies (Nishio & Watanabe, 1997).
Mecanismo De Acción
Target of Action
S-Nitroso-N-acetylpenicillamine (SNAP) is an organosulfur compound that serves as a model for the general class of S-nitrosothiols . It is a potent vasodilator in vitro and in vivo . Its primary targets include vascular smooth muscle cells, leukocytes, and cysteine proteases . It also activates soluble guanylyl cyclase .
Mode of Action
SNAP releases nitric oxide (NO) under physiological conditions . This release of NO mimics the actions of nitric oxide, including the relaxation of isolated bovine coronary artery rings . It inhibits vascular smooth muscle cell mitogenesis and proliferation, inhibits leukocyte adherence to endothelium, and inhibits cysteine proteases .
Biochemical Pathways
SNAP affects several biochemical pathways. It induces Wnt and cGMP-protein kinase G (PKG) signaling pathways, along with upregulating genes involved in cardiac muscle tissue development and oxytocin signaling pathway . It also activates soluble guanylyl cyclase .
Pharmacokinetics
SNAP begins to evolve nitric oxide immediately upon solubilization in aqueous buffers, with a half-life of 10 hours . This makes it a useful tool for studying the pharmacological and physiological actions of NO .
Result of Action
The release of NO from SNAP has several effects at the molecular and cellular level. It relaxes isolated bovine coronary artery rings , inhibits vascular smooth muscle cell mitogenesis and proliferation, inhibits leukocyte adherence to endothelium, and inhibits cysteine proteases . It also stabilizes the transactive form of hypoxia-inducible factor-1α (HIF-1α), leading to the induction of HIF-1α target genes such as vascular endothelial growth factor and carbonic anhydrase 9 .
Safety and Hazards
SNAP causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/ fume/ gas/ mist/ vapors/ spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/ eye protection/ face protection .
Direcciones Futuras
SNAP has been demonstrated to be a strong antimicrobial and potent antithrombotic agent . SNAP-incorporated E2As stored at room temperature for over 6 months retained 87% of its initial SNAP content . Stored and fresh films exhibited similar NO release kinetics over an 18 day period . SNAP is a promising and versatile nanoparticle that can significantly impact the usage of TiNPs in a wide variety of applications, such as biomaterial coatings, tissue engineering scaffolds, or wound dressings .
Análisis Bioquímico
Biochemical Properties
S-Nitroso-N-acetylpenicillamine is known to release nitric oxide (NO) under physiological conditions, making it a useful tool for studying the pharmacological and physiological actions of NO . It is a potent vasodilator in vitro and in vivo and is less prone to produce pharmacological tolerance . It also activates soluble guanylyl cyclase .
Cellular Effects
This compound has been shown to have various effects on cells. For instance, it has been found to cause apoptosis in CHP212 cells . It also exhibits excellent activity against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), with up to complete reduction observed over 24 hours .
Molecular Mechanism
The molecular mechanism of this compound involves the release of nitric oxide (NO), which serves as a signaling molecule in living systems, especially related to vasodilation . It also activates Wnt and cGMP-protein kinase G (PKG) signaling pathways, along with upregulation of genes involved in cardiac muscle tissue development and oxytocin signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to release high payloads of NO in a sustained manner for in excess of 50 hours . It also retains 82% of the initial this compound after 2 months storage at 37 °C .
Dosage Effects in Animal Models
In animal models, the administration of this compound has been shown to result in significant elevation of the blood glucose levels . This elevated blood glucose levels were due to significant reduction in plasma insulin levels .
Metabolic Pathways
This compound has been found to induce a metabolic shift from oxidative phosphorylation to glycolysis following its administration in the hearts .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it is known that the compound is used as a model for the general class of S-nitrosothiols, which serve as signaling molecules in living systems .
Subcellular Localization
Given its role as a signaling molecule, it is likely that it is distributed throughout the cell where it can interact with various biomolecules .
Propiedades
IUPAC Name |
(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIQCSMRQKCOCT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)SN=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C(=O)O)C(C)(C)SN=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897531 | |
| Record name | S-Nitroso-N-acetylpenicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79032-48-7 | |
| Record name | S-Nitroso-N-acetylpenicillamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79032-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Nitroso-N-acetylpenicillamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079032487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Nitroso-N-acetylpenicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



